1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a quinazoline ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid typically involves the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with piperidine-4-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: Quinazoline derivatives.
Reduction: Reduced quinazoline or piperidine derivatives.
Substitution: Substituted quinazoline or piperidine derivatives.
Scientific Research Applications
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride
- 5,6,7,8-Tetrahydroquinazoline derivatives
Comparison: 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both quinazoline and piperidine ringsCompared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties .
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c1-10-16-13-5-3-2-4-12(13)14(17-10)18-8-6-11(7-9-18)15(19)20/h11H,2-9H2,1H3,(H,19,20) |
InChI Key |
QLWLRQBRKXIYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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